2-Bromo-1-(oxan-4-yl)ethan-1-one
Overview
Description
2-Bromo-1-(oxan-4-yl)ethan-1-one is an organic compound belonging to the family of alpha-haloketones. It is a colorless liquid with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of hydrazine derivatives, which are known to show biological activities .
Mode of Action
It’s known that similar bromo-aryl-ethanones can participate in catalytic reactions to synthesize hydrazine derivatives . These derivatives are anticipated to show biological activities .
Biochemical Pathways
They have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Result of Action
Similar compounds have been used in the synthesis of hydrazine derivatives, which have shown remarkable biological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(oxan-4-yl)ethan-1-one typically involves the bromination of 1-(oxan-4-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(oxan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 1-(Oxan-4-yl)ethanol.
Oxidation: 2-Bromo-1-(oxan-4-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(oxan-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(oxan-3-yl)ethan-1-one: Similar in structure but with the bromine atom attached to a different position on the oxane ring.
2-Chloro-1-(oxan-4-yl)ethan-1-one: Similar in structure but with a chlorine atom instead of bromine.
1-(Oxan-4-yl)ethan-1-one: The parent compound without the halogen atom.
Uniqueness
2-Bromo-1-(oxan-4-yl)ethan-1-one is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(oxan-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZSWXALTGLKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526536 | |
Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141095-78-5 | |
Record name | 2-Bromo-1-(oxan-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80526536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(oxan-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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